4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a trifluoromethyl group and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates in the presence of catalysts and solvents. For instance, the reaction of 4-methyl-6-(trifluoromethyl)pyrimidine with amines under specific conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine
- 2-[4-methyl-6-(trifluoromethyl)pyridine]
Comparison: Compared to similar compounds, 4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its tetrahydropyrimidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C6H10F3N3 |
---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
6-methyl-4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C6H10F3N3/c1-3-2-4(6(7,8)9)12-5(10)11-3/h3-4H,2H2,1H3,(H3,10,11,12) |
InChI Key |
LHGSVJKPCANKFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N=C(N1)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.